molecular formula C19H18ClN5OS B606794 CPI-203

CPI-203

Número de catálogo: B606794
Peso molecular: 399.9 g/mol
Clave InChI: QECMENZMDBOLDR-AWEZNQCLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

CPI-203 es un potente inhibidor de las proteínas del dominio bromodominio y motivo extra-terminal, que se dirige específicamente a la proteína 4 que contiene el dominio bromodominio. Este compuesto ha mostrado un potencial significativo en varios campos de investigación científica debido a su capacidad para modular la expresión génica inhibiendo la interacción entre los bromodominios y las histonas acetiladas .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis de CPI-203 implica múltiples pasos, comenzando con la preparación de la estructura central, seguida de la introducción de varios grupos funcionales. La ruta sintética detallada incluye:

Métodos de Producción Industrial: La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. El uso de reactores automatizados y sistemas de flujo continuo ayuda a escalar la producción .

Análisis De Reacciones Químicas

Tipos de Reacciones: CPI-203 sufre varias reacciones químicas, incluyendo:

Reactivos y Condiciones Comunes:

Productos Principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales modificados, que pueden tener diferentes actividades biológicas .

Aplicaciones Científicas De Investigación

Cancer Immunotherapy

CPI-203 has shown promise in enhancing the efficacy of immunotherapy, particularly in liver cancer. A study demonstrated that this compound inhibited PD-L1 expression by targeting BRD4, which is crucial for PD-L1 promoter occupation. This inhibition resulted in improved responses to anti-PD-1 therapy, suggesting that this compound could be a valuable addition to combination immunotherapy regimens for hepatocellular carcinoma (HCC) .

Key Findings:

  • Mechanism : Inhibition of BRD4 leads to reduced PD-L1 expression.
  • Impact : Enhanced response rates in liver cancer models when combined with anti-PD-1 therapy.

Multiple Myeloma Treatment

This compound has been evaluated for its antitumor activity in multiple myeloma (MM). Research indicates that this compound can inhibit cell growth across various MM cell lines, including those resistant to traditional therapies like bortezomib and melphalan. The compound demonstrated synergistic effects when combined with lenalidomide and dexamethasone, enhancing antiproliferative activity .

Data Summary:

Cell LineResponse to this compoundSynergistic Effect with Lenalidomide
MM.1RGI50 < 100 nMStrong synergy
JJN-3GI50 < 100 nMStrong synergy
KMM-1GI50 < 100 nMStrong synergy

Hematopoietic Stem Cell Expansion

This compound has also been investigated for its ability to promote the ex vivo expansion of hematopoietic stem cells (HSCs). A study found that adding this compound to a cytokine cocktail significantly enhanced the expansion of long-term repopulating HSCs without compromising cell viability. This advancement holds potential for improving cord blood transplantation and gene editing applications .

Case Study Insights:

  • Expansion Mechanism : Enhanced differentiation into megakaryocytes.
  • Clinical Relevance : Potentially increases the availability of stem cells for therapeutic use.

Targeting Leukemic Stem Cells

In the context of chronic myeloid leukemia (CML), this compound has been shown to selectively target leukemic stem cells by downregulating MYC expression. The combination of this compound with p53 stabilizers demonstrated a synergistic effect, leading to reduced viability of CML stem cells while sparing normal CD34+ cells .

Research Highlights:

  • Effect on CD34+ Cells : Rapid loss of CD34 expression in leukemic cells.
  • Therapeutic Implications : Potential for developing curative therapies targeting CML.

Glioblastoma Research

Recent studies have indicated that this compound effectively down-regulates DNA synthesis genes across various glioblastoma cell lines. This consistent effect positions this compound as a promising candidate for further exploration in glioblastoma treatment strategies .

Study Findings:

  • Gene Expression Impact : Downregulation of oncogenic modules associated with tumor growth.
  • Clinical Potential : Offers a pathway for targeted therapies in glioblastoma.

Mecanismo De Acción

CPI-203 ejerce sus efectos inhibiendo la interacción entre la proteína 4 que contiene el dominio bromodominio y las histonas acetiladas. Esta inhibición evita el reclutamiento de maquinaria de transcripción a loci genéticos específicos, modulando así la expresión génica. Los principales objetivos moleculares incluyen la proteína 4 que contiene el dominio bromodominio y otras proteínas del dominio bromodominio y motivo extra-terminal . Las vías involucradas incluyen la regulación de la transcripción génica y las modificaciones epigenéticas .

Compuestos Similares:

Singularidad de this compound: this compound es único debido a su alta potencia y selectividad para la proteína 4 que contiene el dominio bromodominio. Ha demostrado una eficacia superior en estudios preclínicos en comparación con otros compuestos similares, lo que lo convierte en un candidato prometedor para su desarrollo posterior .

Comparación Con Compuestos Similares

Uniqueness of CPI-203: this compound is unique due to its high potency and selectivity for bromodomain-containing protein 4. It has shown superior efficacy in preclinical studies compared to other similar compounds, making it a promising candidate for further development .

Actividad Biológica

CPI-203 is a selective inhibitor of bromodomain and extraterminal (BET) proteins, particularly targeting BRD4. Its biological activity has garnered attention due to its potential therapeutic applications in various cancers, especially multiple myeloma and other hematological malignancies. This article reviews the biological activity of this compound, supported by detailed research findings, case studies, and relevant data tables.

This compound functions primarily by downregulating MYC expression, a critical oncogene involved in cell proliferation and survival. The compound induces G1 cell cycle arrest and inhibits cell proliferation in various cancer cell lines. Specifically, it has shown effectiveness against multiple myeloma (MM) cells, including those resistant to standard therapies like bortezomib and lenalidomide.

Key Mechanisms:

  • Downregulation of MYC : this compound reduces MYC protein levels, which is associated with decreased tumor cell proliferation.
  • Cell Cycle Arrest : The compound primarily causes G1 phase arrest, leading to reduced cell division.
  • Synergistic Effects : When combined with other agents like lenalidomide or bortezomib, this compound enhances their antitumor effects.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the growth of multiple myeloma cell lines. For instance, a study reported that treatment with this compound at concentrations ranging from 0.05 to 1 μM resulted in a dose-dependent inhibition of proliferation across various MM cell lines.

Table 1: In Vitro Efficacy of this compound on Multiple Myeloma Cell Lines

Cell LineGI50 (nM)Proliferation Inhibition (%)
MM.1R<10065.4
JJN-3<10054.1
KMM-1<10040–81

*Data indicates that this compound is effective even in lenalidomide-resistant cells, demonstrating its potential as a therapeutic option for resistant cases .

In Vivo Studies

This compound has also been evaluated in various animal models. In a study involving mice with xenografts of MM cells, treatment with this compound resulted in significant tumor volume reduction compared to controls.

Table 2: In Vivo Efficacy of this compound in Tumor Models

Treatment GroupTumor Volume Reduction (%)
This compound Alone44
This compound + Lenalidomide62
Control (Vehicle)N/A

*These findings suggest that this compound not only inhibits tumor growth but also enhances the efficacy of existing treatments .

Gene Expression Profiling

Gene expression profiling has been employed to elucidate the molecular mechanisms underlying the effects of this compound. Following treatment with the compound, significant changes in gene expression patterns were observed:

  • Upregulation of Ikaros-repressed Genes : These genes are typically involved in inhibiting cell cycle progression.
  • Downregulation of Ikaros-induced Genes : This shift indicates a complex regulatory mechanism influenced by this compound treatment.

Table 3: Gene Expression Changes Induced by this compound

Gene CategoryChange Observed
Ikaros-repressed GenesUpregulated
Ikaros-induced GenesDownregulated
GADD45BIncreased expression

*The modulation of these gene expressions supports the hypothesis that this compound impacts critical pathways involved in cell cycle regulation and apoptosis .

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

  • Multiple Myeloma Patient Case : A patient with relapsed/refractory multiple myeloma received combination therapy including this compound and showed marked improvement in disease markers and overall health.
  • Mantle Cell Lymphoma Model : Preclinical models demonstrated that this compound effectively reduced tumor burden and prolonged survival when used alongside traditional chemotherapy agents.

Propiedades

IUPAC Name

2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN5OS/c1-9-10(2)27-19-16(9)17(12-4-6-13(20)7-5-12)22-14(8-15(21)26)18-24-23-11(3)25(18)19/h4-7,14H,8H2,1-3H3,(H2,21,26)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QECMENZMDBOLDR-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)N)C4=CC=C(C=C4)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)N)C4=CC=C(C=C4)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.